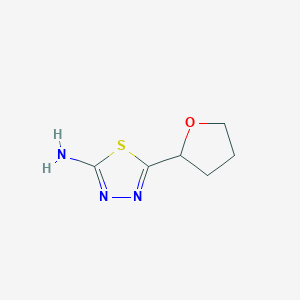

5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDRNIZRTJOIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399153 | |

| Record name | 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383131-87-1 | |

| Record name | 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a foundational guide. Comprehensive experimental data for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is limited in publicly accessible literature. The information presented herein is based on established knowledge of analogous 1,3,4-thiadiazole derivatives and general chemical principles. Further experimental validation is requisite for definitive characterization.

Executive Summary

This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an amino group and a tetrahydrofuran moiety. The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, associated with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a saturated tetrahydrofuran ring introduces a three-dimensional structural element that can influence the compound's physicochemical properties, such as solubility and membrane permeability, as well as its interaction with biological targets. This guide provides an overview of its core chemical properties, a generalized synthetic approach, and explores its potential biological significance based on related structures.

Core Chemical Properties

Quantitative experimental data for this compound is not extensively available. The following table summarizes the basic molecular identifiers and calculated properties.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃OS | Commercial Supplier Data |

| Molecular Weight | 171.22 g/mol | Commercial Supplier Data |

| CAS Number | 383131-87-1 | Commercial Supplier Data |

Note: Properties such as melting point, boiling point, and solubility require experimental determination.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a general and plausible synthetic route can be extrapolated from established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The most common approach involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent.

General Synthetic Pathway

The synthesis would likely proceed via a two-step process:

-

Formation of Tetrahydrofuran-2-carbonyl thiosemicarbazide: Reaction of tetrahydrofuran-2-carboxylic acid (or its corresponding acyl chloride or ester) with thiosemicarbazide.

-

Cyclization to the 1,3,4-thiadiazole ring: Acid-catalyzed cyclization of the resulting acylthiosemicarbazide intermediate.

Postulated Experimental Protocol

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or a strong acid catalyst (e.g., concentrated sulfuric acid)

-

Appropriate solvents (e.g., dry toluene, dioxane)

-

Neutralizing agent (e.g., saturated sodium bicarbonate solution)

-

Purification media (e.g., silica gel for column chromatography)

Procedure:

-

Acylthiosemicarbazide Formation: A mixture of equimolar amounts of tetrahydrofuran-2-carboxylic acid and thiosemicarbazide would be heated under reflux in a suitable solvent.

-

Cyclization: After formation of the intermediate, a dehydrating/cyclizing agent such as phosphorus oxychloride or concentrated sulfuric acid would be added cautiously, and the reaction mixture would be heated to effect ring closure.

-

Work-up: Upon completion, the reaction mixture would be cooled and carefully quenched with ice-water. The resulting mixture would be neutralized to precipitate the crude product.

-

Purification: The crude solid would be filtered, washed, and purified by recrystallization from a suitable solvent or by column chromatography to yield the final product.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of 2-amino-1,3,4-thiadiazole derivatives has been extensively investigated for various therapeutic applications.

Anticancer Activity

Numerous 5-substituted-2-amino-1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity.[1][2] These compounds are known to target various components of cancer cell signaling pathways. A plausible mechanism of action could involve the inhibition of key enzymes crucial for cancer cell proliferation and survival.

Below is a generalized diagram illustrating a potential logic flow for the investigation of the anticancer properties of a novel 1,3,4-thiadiazole derivative.

Caption: Workflow for Investigating Anticancer Potential.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The title compound could be screened against a panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum.

Conclusion and Future Directions

This compound represents an under-explored molecule with potential for applications in drug discovery, drawing from the established biological significance of the 1,3,4-thiadiazole scaffold. The immediate research priorities should be the development of a robust and validated synthetic protocol, followed by a thorough characterization of its physicochemical properties. Subsequently, comprehensive screening for biological activities, particularly anticancer and antimicrobial effects, is warranted. Mechanistic studies to elucidate its mode of action at a molecular level would be a critical next step should promising activity be identified. The presence of the tetrahydrofuran moiety offers opportunities for stereoselective synthesis and investigation of enantiomeric-specific biological activities.

References

An In-depth Technical Guide to 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (CAS Number: 383131-87-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a 2-amino-1,3,4-thiadiazole core substituted with a tetrahydrofuran ring. The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, properties can be predicted based on its structural similarity to other 2-amino-5-substituted-1,3,4-thiadiazoles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 383131-87-1 | Chemical Abstracts Service |

| Molecular Formula | C₆H₉N₃OS | Calculated |

| Molecular Weight | 171.22 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in DMSO and DMF (Predicted) | Inferred from related compounds |

| LogP | Not available | - |

Synthesis and Experimental Protocols

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the cyclization of a carboxylic acid derivative with thiosemicarbazide. Below is a plausible synthetic route and a detailed experimental protocol for the preparation of this compound.

Synthetic Scheme

The most common method for the synthesis of this class of compounds is the acid-catalyzed condensation and cyclization of tetrahydrofuran-2-carboxylic acid with thiosemicarbazide.

Caption: General synthetic route for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous compounds.

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ice-cold water

-

Ammonium hydroxide solution (10%)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of tetrahydrofuran-2-carboxylic acid and thiosemicarbazide.

-

Acid Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid to the mixture with continuous stirring. The reaction is exothermic, so cooling may be necessary.

-

Heating: Heat the reaction mixture to 80-100 °C under reflux for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-cold water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a 10% ammonium hydroxide solution until the pH is approximately 7-8. A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Drying: Dry the purified product in a vacuum oven.

Spectral Data

The structural confirmation of the synthesized compound relies on various spectroscopic techniques. The expected spectral data are outlined below based on the analysis of similar structures.

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Peaks and Assignments |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.2 (s, 2H, -NH₂), ~5.0 (t, 1H, CH of THF), ~3.9-3.7 (m, 2H, -O-CH₂ of THF), ~2.2-1.9 (m, 4H, other CH₂ of THF) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~168 (C=N of thiadiazole), ~155 (C-NH₂ of thiadiazole), ~75 (CH of THF), ~68 (-O-CH₂ of THF), ~30 and ~25 (other CH₂ of THF) |

| IR (KBr) | ν (cm⁻¹): ~3300-3100 (N-H stretching), ~2950 (C-H stretching), ~1620 (C=N stretching), ~1550 (N-H bending) |

| Mass Spec. (ESI) | m/z: 172.05 [M+H]⁺ |

Potential Biological Activities and Mechanism of Action

The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds with a diverse range of biological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1]

Anticancer and Enzyme Inhibition Potential

A notable mechanism of action for some anticancer 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine monophosphate dehydrogenase (IMPDH).[2] This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[2] Inhibition of IMPDH can lead to the depletion of the guanine nucleotide pool, thereby arresting cell proliferation.[2]

Caption: Potential mechanism of action via IMPDH inhibition.

Antimicrobial Properties

The 2-amino-1,3,4-thiadiazole moiety is also a known pharmacophore in the design of antimicrobial agents.[1] These compounds can exhibit activity against a range of bacteria and fungi. The exact mechanism can vary, but it is often related to the disruption of essential cellular processes in the microorganisms.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and insights into its potential biological activities. Further experimental validation is necessary to fully elucidate the pharmacological profile of this compound.

References

An In-depth Technical Guide to 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

IUPAC Name: 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide covers its chemical identity, synthesis, and potential biological significance, drawing from established methodologies for analogous structures.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₉N₃OS |

| Molecular Weight | 171.22 g/mol |

| CAS Number | 383131-87-1[1] |

Synthesis

The synthesis of this compound typically proceeds through a well-established route for 2-amino-5-substituted-1,3,4-thiadiazoles. This involves the cyclization of a corresponding acylthiosemicarbazide, which is itself formed from the reaction of a carboxylic acid derivative with thiosemicarbazide.

General Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Formation of the Thiosemicarbazide Intermediate: Tetrahydrofuran-2-carboxylic acid (or its corresponding acyl chloride or ester) is reacted with thiosemicarbazide to form N-(aminothioxomethyl)-tetrahydrofuran-2-carboxamide.

-

Cyclization to the 1,3,4-Thiadiazole: The thiosemicarbazide intermediate is then cyclized, typically under acidic conditions, to yield the final product, this compound.

Detailed Experimental Protocol (Prophetic)

The following is a prophetic experimental protocol based on established methods for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.[2][3][4]

Step 1: Synthesis of N-(aminothioxomethyl)-tetrahydrofuran-2-carboxamide

-

To a solution of tetrahydrofuran-2-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol, add thiosemicarbazide (1 equivalent).

-

A catalytic amount of a dehydrating agent or coupling agent may be employed.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the acylthiosemicarbazide intermediate.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

Step 2: Cyclization to this compound

-

The crude N-(aminothioxomethyl)-tetrahydrofuran-2-carboxamide from Step 1 is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPE).[2][4]

-

The mixture is stirred, often with cooling initially, and then allowed to react at room temperature or with gentle heating for a specified period.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The pH of the solution is then adjusted to be neutral or slightly basic with a suitable base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.[5]

Expected Data:

| Spectroscopic Data (Expected) | Characteristic Features |

| ¹H NMR | Signals corresponding to the tetrahydrofuran ring protons and the amine protons of the thiadiazole ring. |

| ¹³C NMR | Resonances for the carbons of the tetrahydrofuran ring and the two distinct carbons of the 1,3,4-thiadiazole ring. |

| IR (Infrared Spectroscopy) | Characteristic absorption bands for N-H stretching (amine), C=N stretching (thiadiazole ring), and C-S stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol ). |

Potential Biological Activity

Derivatives of 2-amino-1,3,4-thiadiazole are a well-known class of heterocyclic compounds that exhibit a wide range of pharmacological activities.[7][8] Although specific biological data for this compound is not extensively documented, the core scaffold is associated with several therapeutic areas.

Antimicrobial Activity: Many 2-amino-1,3,4-thiadiazole derivatives have been reported to possess antibacterial and antifungal properties.[6][7][8][9][10] The activity is often influenced by the nature of the substituent at the 5-position of the thiadiazole ring.

Anticancer Activity: This class of compounds has also been investigated for its potential as anticancer agents.[11][12][13][14] The proposed mechanisms of action can be diverse, including the inhibition of various enzymes crucial for cancer cell proliferation.

The presence of the tetrahydrofuran moiety may influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, which are critical for drug development.

Conclusion

This compound is a molecule with a well-defined and accessible synthetic route based on established chemical principles. The 2-amino-1,3,4-thiadiazole core is a recognized pharmacophore, suggesting that this compound could be a valuable candidate for further investigation in drug discovery programs, particularly in the areas of antimicrobial and anticancer research. Further experimental studies are warranted to fully elucidate its specific biological properties and potential therapeutic applications.

References

- 1. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]

- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

- 13. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Biological Activity of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed a significant lack of specific biological activity data for the compound 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. While the 1,3,4-thiadiazole core is a well-established pharmacophore with a broad range of documented biological activities, experimental data for the specific derivative bearing a 5-(Tetrahydrofuran-2-yl) substituent is not currently available in the public domain. This guide, therefore, will focus on the known biological activities of structurally related 1,3,4-thiadiazole derivatives to provide a predictive framework and potential avenues for future research on the target compound.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic moiety containing one sulfur and two nitrogen atoms. This scaffold is a prominent feature in a multitude of medicinally important compounds, owing to its favorable physicochemical properties and its ability to engage in various biological interactions. Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities. The biological profile of these derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring.

Predicted Biological Activities of this compound

Based on the known activities of related compounds, this compound could potentially exhibit several biological activities. The presence of the 2-amino group is a common feature in many bioactive 1,3,4-thiadiazoles, while the tetrahydrofuran moiety at the 5-position may influence the compound's solubility, pharmacokinetic profile, and target-binding interactions.

Potential Antimicrobial Activity

A vast number of 2-amino-5-substituted-1,3,4-thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties. These compounds often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Hypothetical Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for antimicrobial activity screening.

Potential Anticancer Activity

The 1,3,4-thiadiazole scaffold is present in several compounds that have demonstrated potent anticancer activity. The proposed mechanisms of action are diverse and include inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as induction of apoptosis.

Potential Signaling Pathway Involvement in Cancer:

Caption: Potential anticancer mechanisms of action.

Proposed Experimental Protocols

While no specific protocols for the named compound exist, the following are generalized methodologies that would be appropriate for its initial biological evaluation, based on protocols used for similar 1,3,4-thiadiazole derivatives.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Summary and Future Directions

Table 1: Predicted Biological Activities and Potential Molecular Targets

| Biological Activity | Potential Molecular Target(s) | Rationale based on 1,3,4-Thiadiazole Derivatives |

| Antibacterial | Dihydrofolate reductase, DNA gyrase, Cell wall synthesis enzymes | Many 2-amino-1,3,4-thiadiazoles exhibit broad-spectrum antibacterial activity. |

| Antifungal | Lanosterol 14α-demethylase, Ergosterol biosynthesis | The thiadiazole scaffold is present in several antifungal agents. |

| Anticancer | Tyrosine kinases, Topoisomerases, Tubulin | Numerous derivatives have shown potent cytotoxicity against various cancer cell lines. |

| Anti-inflammatory | Cyclooxygenase (COX), Lipoxygenase (LOX) | Some 1,3,4-thiadiazoles have demonstrated anti-inflammatory properties. |

An In-depth Technical Guide to the Synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine and its derivatives. The 1,3,4-thiadiazole scaffold is a significant pharmacophore, and compounds bearing this moiety are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document outlines the core synthetic strategies, detailed experimental protocols, and presents key data in a structured format to facilitate research and development in this area.

General Synthetic Strategies

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established area of heterocyclic chemistry. The most common and versatile approach involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivatives.[1][2] This reaction is typically promoted by a dehydrating agent or a catalyst.

Several methods have been successfully employed for the synthesis of analogous compounds:

-

Acid-Catalyzed Cyclization: The reaction of a carboxylic acid with thiosemicarbazide in the presence of a strong acid such as concentrated sulfuric acid or polyphosphoric acid is a widely used method.[3][4]

-

Reaction with Acyl Chlorides: The corresponding acyl chloride can be reacted with thiosemicarbazide to form an intermediate that subsequently cyclizes to the desired 1,3,4-thiadiazole.[3]

-

Solid-Phase Synthesis: A method involving the grinding of thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride at room temperature has been reported to be efficient and high-yielding.[5]

-

One-Pot Synthesis using Polyphosphate Ester (PPE): A modern approach utilizes PPE to facilitate the one-pot reaction between a carboxylic acid and thiosemicarbazide, avoiding the use of harsh or toxic reagents like POCl₃ or SOCl₂.[2][6]

For the synthesis of the target compound, this compound, the reaction of tetrahydrofuran-2-carboxylic acid or its activated form with thiosemicarbazide is the most direct route.

Experimental Protocols

The following section provides a detailed, plausible experimental protocol for the synthesis of this compound, based on established methodologies for similar 1,3,4-thiadiazole derivatives.

Method 1: Acid-Catalyzed Cyclization using Polyphosphoric Acid [3]

-

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Thiosemicarbazide

-

Polyphosphoric acid (PPA)

-

Water

-

Ammonium hydroxide solution

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (1 molar equivalent) and tetrahydrofuran-2-carboxylic acid (1.1 molar equivalents).

-

To this mixture, add polyphosphoric acid (a sufficient amount to ensure stirring).

-

Heat the reaction mixture with stirring to approximately 100-120°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the acidic solution with a concentrated ammonium hydroxide solution until the pH is alkaline, leading to the precipitation of the crude product.

-

Filter the precipitate, wash it thoroughly with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure this compound.

-

Method 2: One-Pot Synthesis using Polyphosphate Ester (PPE) [2][6]

-

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Thiosemicarbazide

-

Polyphosphate ester (PPE)

-

Chloroform

-

10% Hydrochloric acid solution

-

Sodium bicarbonate solution

-

-

Procedure:

-

Dissolve tetrahydrofuran-2-carboxylic acid (1 molar equivalent) and thiosemicarbazide (1 molar equivalent) in chloroform in a reaction vessel.

-

Add polyphosphate ester (PPE) to the mixture.

-

Stir the reaction mixture at a specified temperature (e.g., reflux) for a designated period, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture.

-

Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid.

-

If the product precipitates, it can be filtered off. If the product remains in the organic layer, the layers are separated. The aqueous layer can be extracted with chloroform.

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Data Presentation

The following tables summarize typical quantitative data that would be collected for the characterization of the synthesized this compound derivatives. The values presented are hypothetical and serve as a template for experimental data logging.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| This compound | C₆H₉N₃OS | 171.22 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| This compound |

Note: The specific shifts and peaks will need to be determined experimentally.

Mandatory Visualizations

Diagram 1: General Synthetic Pathway

A diagram illustrating the general synthetic route to the target compound.

Diagram 2: Experimental Workflow

A flowchart of the key steps in the experimental synthesis process.

References

- 1. benchchem.com [benchchem.com]

- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]

- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Unraveling the Potential Mechanism of Action of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine: A Technical Guide Based on Analog Scaffolds

Disclaimer: Scientific literature lacks specific data on the mechanism of action for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. This guide, therefore, extrapolates potential mechanisms based on the well-documented biological activities of the broader class of 2-amino-1,3,4-thiadiazole derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for further investigation.

Introduction

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have demonstrated a wide spectrum of biological effects, including antimicrobial, antifungal, anticancer, and antiviral properties.[4][5][6][7] The subject of this guide, this compound, incorporates a tetrahydrofuran moiety, a common structural motif in natural products and pharmacologically active compounds that can influence solubility, bioavailability, and target interactions. This document aims to provide a comprehensive overview of the potential mechanisms of action of this specific compound by examining the established biological targets and signaling pathways of its structural analogs.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on the 2-amino-1,3,4-thiadiazole core, this compound could potentially exhibit the following activities through various mechanisms:

Antimicrobial and Antifungal Activity

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of novel antimicrobial and antifungal agents.[1][2][4] The proposed mechanisms often involve the inhibition of essential microbial enzymes or disruption of cellular processes.

Potential Mechanisms:

-

Enzyme Inhibition: A plausible mechanism is the inhibition of crucial enzymes in microbial metabolic pathways. For instance, some derivatives have been suggested to interfere with folic acid metabolism, acting as competitive inhibitors of p-aminobenzoic acid, similar to sulfonamide drugs.[8] The sulfur atom in the thiadiazole ring can enhance liposolubility, facilitating passage through microbial cell membranes.[3]

-

Beta-Lactamase Inhibition: Certain 2-amino-1,3,4-thiadiazole derivatives have been investigated as inhibitors of β-lactamase, an enzyme responsible for bacterial resistance to β-lactam antibiotics.[9]

-

Disruption of Fungal Cell Wall Integrity: The antifungal action of some thiadiazole derivatives has been linked to the disruption of the fungal cell wall, a structure essential for viability.[10]

Quantitative Data for Analogous Compounds:

| Compound Class | Organism | Activity Metric | Value | Reference |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | S. aureus | MIC | 20-28 µg/mL | [4] |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | MIC | 20-28 µg/mL | [4] |

| 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole derivative | S. aureus | MIC | 62.5 µg/mL | [4] |

| 5-(Aryl)-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Candida spp. | - | Higher than fluconazole | [11] |

Anticancer Activity

A significant body of research has focused on the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives. These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[6][12][13][14]

Potential Mechanisms:

-

Inhibition of Signaling Pathways: One of the key mechanisms identified is the inhibition of the extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade in cell proliferation and survival.[15] Inhibition of this pathway can lead to cell cycle arrest.

-

Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[14]

-

Enzyme Inhibition: These compounds can target various enzymes crucial for cancer cell survival, including topoisomerase II, histone deacetylases (HDACs), and various kinases.[12][13]

-

Cell Cycle Arrest: Studies have demonstrated that some derivatives can cause cell cycle arrest, particularly in the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[14][15]

Quantitative Data for Analogous Compounds:

| Compound | Cell Line | Activity Metric | Value | Reference |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 (Lung Carcinoma) | - | Growth Inhibition | [15][16] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Cancer) | IC50 | 2.44 µM | [6][12] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast Cancer) | IC50 | 23.29 µM | [6][12] |

Antiviral Activity

The 2-amino-1,3,4-thiadiazole scaffold has also been explored for its antiviral properties, particularly against human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV).[5]

Potential Mechanisms:

-

Enzyme Inhibition: A primary antiviral mechanism is the inhibition of viral enzymes. For instance, derivatives have been shown to inhibit HCMV polymerase.[5] The thiadiazole ring can act as a bioisostere of pyrimidine, a component of nucleosides, potentially interfering with viral nucleic acid synthesis.[5]

Experimental Protocols

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Protocol for Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the untreated control.

Visualizations

Potential Anticancer Signaling Pathway

Caption: Potential inhibition of the ERK signaling pathway by 2-amino-1,3,4-thiadiazole derivatives.

General Experimental Workflow for Biological Evaluation

Caption: A generalized workflow for the biological evaluation of a novel 2-amino-1,3,4-thiadiazole derivative.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the extensive body of research on the 2-amino-1,3,4-thiadiazole scaffold provides a strong foundation for postulating its potential biological activities. It is plausible that this compound could exhibit antimicrobial, antifungal, and anticancer properties through the inhibition of key enzymes and modulation of critical cellular signaling pathways. The presence of the tetrahydrofuran moiety may enhance its pharmacokinetic properties and target engagement.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro screening against a panel of microbial strains and cancer cell lines would be the initial step, followed by detailed mechanism of action studies for any identified activities. Such investigations will be crucial to validate the therapeutic potential of this novel compound and to guide the design of next-generation 1,3,4-thiadiazole-based therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. heteroletters.org [heteroletters.org]

- 8. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazole analogues: antifungal activity in vitro against Candida species] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bepls.com [bepls.com]

- 14. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 15. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In-depth Technical Guide: Solubility Profile of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. Due to the limited availability of direct quantitative solubility data for this specific molecule in public literature, this document focuses on the theoretical considerations of its solubility based on its structural features and the general properties of related thiadiazole derivatives. Furthermore, it outlines detailed experimental protocols for determining both the kinetic and thermodynamic solubility of this compound in various solvents, which is a critical step in early-stage drug discovery and development. This guide is intended to equip researchers with the necessary information to effectively assess the solubility of this compound and similar compounds in a laboratory setting.

Introduction to this compound

This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an amino group and a tetrahydrofuran ring.[1] The 1,3,4-thiadiazole moiety is a common scaffold in medicinal chemistry, known to be present in compounds with a wide range of biological activities. The solubility of such compounds is a paramount physicochemical property that influences their absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately their therapeutic efficacy.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₉N₃OS

-

Molecular Weight: 171.22 g/mol [1]

-

Key Structural Features:

-

1,3,4-Thiadiazole Ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This ring system can participate in various non-covalent interactions.

-

Amino Group (-NH₂): A polar functional group capable of acting as both a hydrogen bond donor and acceptor, which can enhance aqueous solubility.[2]

-

Tetrahydrofuran Ring: A saturated five-membered cyclic ether. While the ether oxygen can act as a hydrogen bond acceptor, the overall aliphatic nature of the ring can contribute to lipophilicity.

-

Theoretical Solubility Profile

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like."[3] This means its solubility will be highest in solvents with similar polarity.

-

Aqueous Solubility: The presence of the polar amino group and the nitrogen and sulfur heteroatoms in the thiadiazole ring suggests the potential for hydrogen bonding with water molecules, which would favor aqueous solubility.[2][3] However, the non-polar hydrocarbon portions of the tetrahydrofuran ring may counteract this effect. The overall aqueous solubility is therefore expected to be moderate and highly pH-dependent due to the basic nature of the amino group. At lower pH, the amino group will be protonated, increasing polarity and likely enhancing aqueous solubility.

-

Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of solvating a wide range of organic molecules.[4] Solubility in polar protic solvents such as ethanol and methanol is also anticipated to be significant due to the potential for hydrogen bonding. In non-polar solvents like hexane, the solubility is predicted to be low.

Quantitative Solubility Data (Illustrative)

As specific experimental data for this compound is not publicly available, the following tables are presented as templates to guide researchers in organizing their experimentally determined solubility data.

Table 1: Thermodynamic Solubility in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 7.4) | Data to be determined | Data to be determined | Shake-Flask |

| Phosphate Buffered Saline (PBS) | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | Data to be determined | Data to be determined | Shake-Flask |

| Hexane | Data to be determined | Data to be determined | Shake-Flask |

Table 2: Kinetic Solubility in Aqueous Buffer (pH 7.4)

| Parameter | Value | Method |

| Kinetic Solubility (µg/mL) | Data to be determined | Turbidimetric Method |

| DMSO Stock Concentration (mM) | Data to be determined | - |

Experimental Protocols for Solubility Determination

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the maximum amount of solute that can dissolve in a solvent at a specific temperature.[4][5]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[5]

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: Prepare a standard curve of the compound at known concentrations to accurately quantify the solubility.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method provides a measure of the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer.[4][6]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Addition to Buffer: Transfer a small volume of each DMSO solution to a corresponding well in another 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Precipitation and Measurement: Allow the solutions to equilibrate for a short period (e.g., 1-2 hours). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Conclusion

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-1,3,4-Thiadiazole Derivatives, with Reference to 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Disclaimer: Direct experimental data on the biological activity or therapeutic targets of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is not available in the current scientific literature. This guide, therefore, provides an in-depth analysis of the potential therapeutic targets based on the well-established activities of structurally related 2-amino-1,3,4-thiadiazole derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for initiating further investigation into this specific compound.

The 2-amino-1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3][4] The mesoionic nature of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their bioavailability and interaction with biological targets.[3][5] This guide will explore the most prominent therapeutic areas for this class of compounds, detailing potential molecular targets, summarizing quantitative data from representative molecules, outlining relevant experimental protocols, and visualizing key pathways and workflows.

Anticancer Activity

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[5][6][7] The anticancer effect is often enhanced by the presence of an aromatic ring at the 5-position of the thiadiazole core.[5]

Potential Molecular Targets

-

Carbonic Anhydrases (CAs): Several 1,3,4-thiadiazole derivatives are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[8][9][10][11][12] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor progression and metastasis. Inhibition of these CAs can disrupt the pH balance, leading to apoptosis of cancer cells.

-

Kinases: The 2-amino-1,3,4-thiadiazole scaffold has been utilized to develop inhibitors of various kinases involved in cancer cell signaling. One notable example is the inhibition of the extracellular signal-regulated kinase (ERK) pathway.[13] Inhibition of ERK1/2 activation can lead to cell cycle arrest and reduced proliferation of cancer cells.[13] Other kinases, such as focal adhesion kinase (FAK) and Abl kinase, have also been identified as potential targets.[5]

-

DNA Helicases: Bloom helicase (BLM), a member of the RecQ family of DNA helicases, is a validated target for anticancer therapy.[14][15] Inhibitors of BLM can induce synthetic lethality in cancer cells with defects in other DNA repair pathways. Several 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives have been identified as potent BLM inhibitors.[14][15]

-

Other Enzymes: Other enzymes implicated in cancer progression that are targeted by 1,3,4-thiadiazole derivatives include topoisomerase II, glutaminase, and histone deacetylases (HDACs).[5][6]

-

Tubulin Polymerization: Some derivatives have been shown to act as microtubule-destabilizing agents, interfering with tubulin polymerization and leading to cell cycle arrest and apoptosis.[6]

Quantitative Data for Representative Anticancer 1,3,4-Thiadiazole Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| 1,3,4-Thiadiazole-thiazolidinone hybrid | Carbonic Anhydrase | - | 0.402 | [8][12] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | - | LoVo | 2.44 | [5] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | - | MCF-7 | 23.29 | [5] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | - | MCF-7 | 49.6 | [7] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | - | MDA-MB-231 | 53.4 | [7] |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl urea derivative | Bloom Helicase | - | 1.4 | [14] |

Experimental Protocols

1.3.1. Carbonic Anhydrase Inhibition Assay

A common method for determining CA inhibitory activity is a stopped-flow CO2 hydration assay.

-

Enzyme and Substrate Preparation: A solution of the purified CA isoenzyme (e.g., CA II, CA IX) is prepared in a suitable buffer (e.g., TRIS-HCl). The substrate is CO2-saturated water.

-

Inhibitor Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Assay Procedure: The enzyme and inhibitor solutions are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO2-saturated water in a stopped-flow instrument.

-

Data Acquisition: The change in pH due to the hydration of CO2 to bicarbonate and a proton is monitored over time using a pH indicator (e.g., phenol red).

-

Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

1.3.2. In Vitro Anticancer Cell Viability Assay (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The test compound is added to the wells at various concentrations, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Visualization of a Potential Signaling Pathway

Caption: Potential inhibition of the ERK signaling pathway by a 2-amino-1,3,4-thiadiazole derivative.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a common feature in compounds with potent antibacterial and antifungal properties.[1][2][4][16][17]

Potential Molecular Targets

The precise mechanisms of action for the antimicrobial effects of many 1,3,4-thiadiazole derivatives are not fully elucidated. However, some proposed targets include:

-

Folic Acid Metabolism: Similar to sulfonamide drugs, some thiadiazole derivatives may act as competitive inhibitors of para-aminobenzoic acid (PABA) in the folic acid synthesis pathway of bacteria.[17]

-

Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall is another potential mechanism.

-

DNA/RNA Synthesis: Inhibition of nucleic acid synthesis could also contribute to the antimicrobial effect.

-

Ergosterol Biosynthesis (Fungi): In fungi, inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane, is a common mechanism for antifungal agents.

Quantitative Data for Representative Antimicrobial 1,3,4-Thiadiazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | Staphylococcus aureus | 62.5 | [1] |

| Galactoside containing 1,3,4-thiadiazole moiety | Escherichia coli | >1000 | [16] |

| Galactoside containing 1,3,4-thiadiazole moiety | Staphylococcus aureus | >1000 | [16] |

Experimental Protocols

2.3.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

-

Compound Preparation: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Other Potential Therapeutic Areas

Anti-inflammatory Activity

Some imidazo[2,1-b][2][8][14]thiadiazole derivatives have shown anti-inflammatory and analgesic activities, potentially through the inhibition of cyclooxygenase (COX) enzymes.[18]

Antiviral Activity

Derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their antiviral properties, with some showing activity against viruses such as human cytomegalovirus (HCMV).[3] A potential mechanism of action is the inhibition of viral polymerases.[3]

Visualization of a General Experimental Workflow

Caption: A general workflow for the preclinical evaluation of a novel 2-amino-1,3,4-thiadiazole derivative.

Conclusion

The 2-amino-1,3,4-thiadiazole scaffold represents a versatile starting point for the development of novel therapeutic agents with a wide range of potential applications, particularly in oncology and infectious diseases. While specific data for this compound is currently lacking, the extensive research on related compounds suggests that it is a promising candidate for further investigation. The potential therapeutic targets outlined in this guide, including carbonic anhydrases, various kinases, and DNA helicases, provide a rational basis for initiating a comprehensive biological evaluation of this compound. The experimental protocols and workflows described offer a roadmap for researchers and drug development professionals to explore its therapeutic potential.

References

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]

- 18. mdpi.com [mdpi.com]

Preliminary Screening of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This five-membered heterocyclic ring is a bioisostere of pyrimidine and is present in several marketed drugs.[4][5] Its mesoionic nature allows for efficient crossing of cellular membranes, leading to good bioavailability.[6] Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory agents.[7][8][9]

This technical guide outlines a comprehensive preliminary screening protocol for the novel compound, 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. The guide is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for synthesis, characterization, and a cascade of in vitro assays to evaluate its potential therapeutic value.

Chemical Profile of the Target Compound

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₉N₃OS

-

Structure:

/ \ S-----C--C1CCOC1

-

Key Features: The molecule combines the biologically active 1,3,4-thiadiazol-2-amine core with a tetrahydrofuran moiety. The tetrahydrofuran ring may influence the compound's solubility, pharmacokinetic properties, and binding interactions with biological targets.

Synthesis and Characterization

A plausible synthetic route for this compound involves the cyclization of a thiosemicarbazide derivative of a tetrahydrofuran-containing starting material.

Proposed Synthetic Protocol:

-

Step 1: Synthesis of Tetrahydrofuran-2-carbohydrazide: React methyl tetrahydrofuran-2-carboxylate with hydrazine hydrate in a suitable solvent like ethanol under reflux.

-

Step 2: Synthesis of Potassium dithiocarbazinate: React tetrahydrofuran-2-carbohydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol.

-

Step 3: Cyclization to form 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazole-2-thiol: Acidify the potassium dithiocarbazinate salt to induce cyclization.

-

Step 4: Amination to yield this compound: The thiol can be converted to the amine through various methods, such as reaction with hydroxylamine or through a multi-step process involving chlorination followed by amination.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the presence of all protons and carbons.

-

FT-IR Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C-S.[10]

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Elemental Analysis: To confirm the elemental composition.

Proposed Preliminary Screening Cascade

A tiered approach to screening is recommended to efficiently assess the biological potential of this compound.

Experimental Workflow

Caption: Potential inhibition of EGFR and HER-2 signaling pathways by 1,3,4-thiadiazole derivatives.

Signaling Pathway Diagram: Induction of Apoptosis

Caption: Induction of apoptosis via the intrinsic mitochondrial pathway.

Conclusion

This technical guide provides a framework for the preliminary screening of this compound. The proposed synthetic route and screening cascade are based on established methodologies for analogous 1,3,4-thiadiazole derivatives. The provided data and pathway diagrams offer a valuable reference for interpreting experimental results and guiding further investigation into the therapeutic potential of this novel compound. A systematic approach, as outlined, will be crucial in elucidating the biological activity profile and potential mechanisms of action of this promising scaffold.

References

- 1. bepls.com [bepls.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chemmethod.com [chemmethod.com]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide focuses on a specific derivative, 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine, providing a comprehensive overview of its synthesis, characterization, and potential therapeutic applications based on the extensive literature of analogous compounds. While specific experimental data for this molecule is not extensively published, this document extrapolates from the well-established chemistry and pharmacology of the 2-amino-1,3,4-thiadiazole class to offer a predictive and informative resource for researchers. We present detailed, representative experimental protocols, collate quantitative data from closely related structures, and visualize synthetic and potential biological pathways to guide future research and development efforts.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a privileged structure in drug discovery, conferring a range of physicochemical properties that are favorable for biological activity.[1][2][3][4] The presence of the =N-C-S moiety is often cited as a key contributor to the diverse pharmacological profiles observed in this class of compounds.[4] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, anticonvulsant, and diuretic effects.[1][2][3][5] The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the specific biological activity and potency of the molecule.[4]

The introduction of a tetrahydrofuran ring at the 5-position is of particular interest. The tetrahydrofuran moiety, a saturated five-membered cyclic ether, can influence solubility, hydrogen bonding capacity, and conformational rigidity, potentially enhancing the pharmacokinetic and pharmacodynamic properties of the parent thiadiazole.

Synthesis of this compound

A general workflow for this synthesis is depicted below:

Caption: General synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Representative Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.[1][7][8] Researchers should optimize conditions for the specific reactants.

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of tetrahydrofuran-2-carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

-

Cyclization: A dehydrating agent such as phosphorus oxychloride or polyphosphoric acid is added cautiously to the mixture. The reaction is then heated under reflux for a specified period (typically 2-6 hours), with the progress monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The acidic solution is neutralized with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: The resulting precipitate is filtered, washed with water, and dried. Alternatively, the aqueous solution can be extracted with a suitable organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Expected to show characteristic peaks for N-H stretching of the primary amine, C=N stretching of the thiadiazole ring, and C-O-C stretching of the tetrahydrofuran ring.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Would show signals corresponding to the protons of the tetrahydrofuran ring and the amine group.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Would display signals for the carbons of the thiadiazole and tetrahydrofuran rings.

-

Mass Spectrometry: To confirm the molecular weight of the target compound.

Potential Biological Activities and Quantitative Data from Analogs

The 1,3,4-thiadiazole nucleus is a versatile pharmacophore, and its derivatives have exhibited a wide range of biological activities.[1][2][3][5] Based on the extensive literature on 2-amino-5-substituted-1,3,4-thiadiazoles, it is plausible that this compound could exhibit one or more of the following activities. The tables below summarize quantitative data for analogous compounds.

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives have been reported to possess significant anticancer properties, with some compounds showing high potency against various cancer cell lines.[9][10][11] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.[10]

Table 1: Anticancer Activity of Representative 2-Amino-5-Substituted-1,3,4-Thiadiazole Analogs

| Compound | Substituent at 5-position | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4-Chlorophenyl | MCF-7 (Breast) | 1.78 | [11] |

| 2 | 4-Chlorophenyl | A549 (Lung) | 4.04 | [11] |

| 3 | 4-tert-Butylphenyl (thio-linked) | Pancreatic Cancer | 1.7 | [11] |

| 4 | 3-Methoxybenzylthio | MDA-MB-231 (Breast) | 9 | [11] |

| 5 | 4-Bromophenyl | A549 (Lung) | Potent | [9] |

| 6e | Thiazolidin-4-one derivative | MCF-7 (Breast) | 3.85 | [12] |

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is also a well-known framework for the development of potent antimicrobial agents.[13][14]

Table 2: Antimicrobial Activity of Representative 2-Amino-5-Substituted-1,3,4-Thiadiazole Analogs

| Compound | Substituent at 5-position | Microorganism | MIC (µg/mL) | Reference |

| 8a | 4-Fluorophenyl | S. aureus | 20-28 | [13] |

| 8b | 4-Chlorophenyl | B. subtilis | 20-28 | [13] |

| 23p | 4-Bromophenyl | S. epidermidis | 31.25 | [14] |

| 23p | M. luteus | 15.63 | [14] |

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound are unknown, the broader class of 1,3,4-thiadiazole derivatives has been shown to interact with various biological pathways. A potential mechanism of action, particularly in the context of cancer, could involve the inhibition of protein kinases, which are crucial regulators of cell signaling.

Caption: Potential mechanism of action via kinase inhibition.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich family of 1,3,4-thiadiazoles. Based on the extensive data available for its structural analogs, this compound holds significant promise for exhibiting potent biological activities, particularly in the realms of anticancer and antimicrobial chemotherapy.

This technical guide provides a foundational framework for initiating research on this specific molecule. The proposed synthetic route is robust and based on well-established chemical principles. The collated quantitative data from analogous compounds offer valuable benchmarks for future biological evaluations.

Future research should focus on the following key areas:

-

Synthesis and Characterization: The definitive synthesis and thorough spectroscopic characterization of this compound.

-

Biological Screening: A comprehensive evaluation of its anticancer and antimicrobial activities against a broad panel of cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further derivatives to optimize potency and selectivity.

By leveraging the knowledge base of the 1,3,4-thiadiazole scaffold, researchers are well-positioned to unlock the therapeutic potential of this promising derivative.

References

- 1. jocpr.com [jocpr.com]

- 2. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 3. japsonline.com [japsonline.com]

- 4. benchchem.com [benchchem.com]